

Application Notes and Protocols for Intravenous Administration of Gemcitabine Hydrochloride

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Compound of Interest

Compound Name: *gemcitabine*

Cat. No.: *B021848*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive guidelines for the preparation and intravenous administration of **gemcitabine** hydrochloride, a critical chemotherapeutic agent. The protocols outlined below are intended to ensure the safe and effective use of this cytotoxic drug in a research or clinical trial setting. Adherence to these guidelines is essential for maintaining drug stability, ensuring accurate dosing, and minimizing potential risks to both patients and healthcare providers.

Reconstitution and Dilution

Proper reconstitution and dilution of **gemcitabine** hydrochloride are crucial for its stability and safe administration. The lyophilized powder must be reconstituted with a specific diluent before further dilution for intravenous infusion.

Experimental Protocol: Reconstitution and Dilution of **Gemcitabine** Hydrochloride

Objective: To prepare a stable **gemcitabine** hydrochloride solution for intravenous infusion.

Materials:

- **Gemcitabine** hydrochloride for injection vials (200 mg, 1 g, or 2 g)
- 0.9% Sodium Chloride Injection, USP (preservative-free)

- Sterile syringes and needles
- Intravenous infusion bags (polyvinyl chloride) or bottles

Procedure:

- Reconstitution:
 - Using a sterile syringe, add the appropriate volume of 0.9% Sodium Chloride Injection to the **gemcitabine** vial.[\[1\]](#)[\[2\]](#)
 - For a 200 mg vial, add 5 mL of 0.9% Sodium Chloride Injection.[\[1\]](#)[\[2\]](#)
 - For a 1 g vial, add 25 mL of 0.9% Sodium Chloride Injection.[\[1\]](#)[\[2\]](#)
 - For a 2 g vial, add 50 mL of 0.9% Sodium Chloride Injection.[\[2\]](#)[\[3\]](#)
 - Gently shake the vial to dissolve the powder completely.[\[1\]](#)[\[2\]](#)
 - The resulting solution will have a **gemcitabine** concentration of 38 mg/mL, which accounts for the displacement volume of the lyophilized powder.[\[1\]](#)[\[2\]](#)
- Dilution:
 - Withdraw the calculated dose from the reconstituted vial.
 - Further dilute the reconstituted solution with 0.9% Sodium Chloride Injection to a final concentration of at least 0.1 mg/mL.[\[1\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)
 - Mix the diluted solution by gentle inversion; do not shake.[\[4\]](#)[\[5\]](#)
- Inspection:
 - Visually inspect the final solution for any particulate matter or discoloration before administration.[\[1\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#) The solution should be clear and colorless to light straw-colored.[\[1\]](#)[\[2\]](#) If any particulates or discoloration are observed, the solution should be discarded.[\[1\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

Table 1: Reconstitution of **Gemcitabine** Hydrochloride

Vial Size	Volume of 0.9% NaCl to Add	Final Volume	Final Concentration
200 mg	5 mL	5.26 mL	38 mg/mL
1 g	25 mL	26.3 mL	38 mg/mL
2 g	50 mL	52.6 mL	38 mg/mL

Data sourced from Pfizer and GlobalRPH guidelines.[\[1\]](#)[\[2\]](#)

Table 2: Stability of **Gemcitabine** Hydrochloride Solutions

Solution Type	Storage Temperature	Stability
Reconstituted in vial	Controlled Room Temperature (20°C to 25°C)	24 hours
Diluted for infusion	Controlled Room Temperature (20°C to 25°C)	24 hours

Note: Do not refrigerate reconstituted or diluted solutions as crystallization may occur.[\[3\]](#)[\[4\]](#)

Dosing and Administration

The dosage and administration schedule for **gemcitabine** hydrochloride vary depending on the cancer type being treated and whether it is used as a single agent or in combination with other chemotherapy drugs.

Table 3: Standard Dosing and Administration Schedules

Cancer Type	Dosage	Administration Schedule
Pancreatic Cancer	1000 mg/m ² over 30 minutes	Weeks 1-7: Weekly infusion followed by one week of rest. After week 8: Weekly on Days 1, 8, and 15 of a 28-day cycle. [4] [5] [7] [8]
Non-Small Cell Lung Cancer (28-day schedule)	1000 mg/m ² over 30 minutes	Days 1, 8, and 15 of a 28-day cycle, in combination with cisplatin. [3] [6] [7] [9]
Non-Small Cell Lung Cancer (21-day schedule)	1250 mg/m ² over 30 minutes	Days 1 and 8 of a 21-day cycle, in combination with cisplatin. [2] [3] [6] [7] [10]
Breast Cancer	1250 mg/m ² over 30 minutes	Days 1 and 8 of a 21-day cycle, in combination with paclitaxel. [2] [3] [6] [7] [8] [10]
Ovarian Cancer	1000 mg/m ² over 30 minutes	Days 1 and 8 of a 21-day cycle, in combination with carboplatin. [2] [6] [8]

An alternative administration method is the fixed-dose-rate (FDR) infusion, which is intended to maximize the intracellular concentration of the active metabolites of **gemcitabine**.[\[4\]](#)[\[5\]](#) This method involves administering **gemcitabine** at a rate of 10 mg/m²/min.[\[4\]](#)[\[5\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

Table 4: Dose Modifications for Hematologic Toxicity

Absolute Neutrophil Count (ANC) (cells/ μ L)	Platelet Count (platelets/ μ L)	Percentage of Full Dose to Administer
≥ 1000	and $\geq 100,000$	100%
500 - 999	or 50,000 - 99,999	75%
< 500	or $< 50,000$	Hold Treatment

Data sourced from FDA and other clinical guidelines.[4][5]

Mechanism of Action

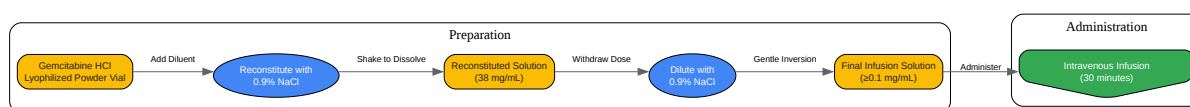
Gemcitabine is a nucleoside analog that exhibits its cytotoxic effects by interfering with DNA synthesis.[14][15][16]

Cellular Uptake and Activation:

- **Gemcitabine** is transported into the cell by nucleoside transporters.[14][16]
- Inside the cell, it is phosphorylated by deoxycytidine kinase (dCK) to form **gemcitabine** monophosphate (dFdCMP).[14][15]
- dFdCMP is further phosphorylated to the active diphosphate (dFdCDP) and triphosphate (dFdCTP) forms.[14][15]

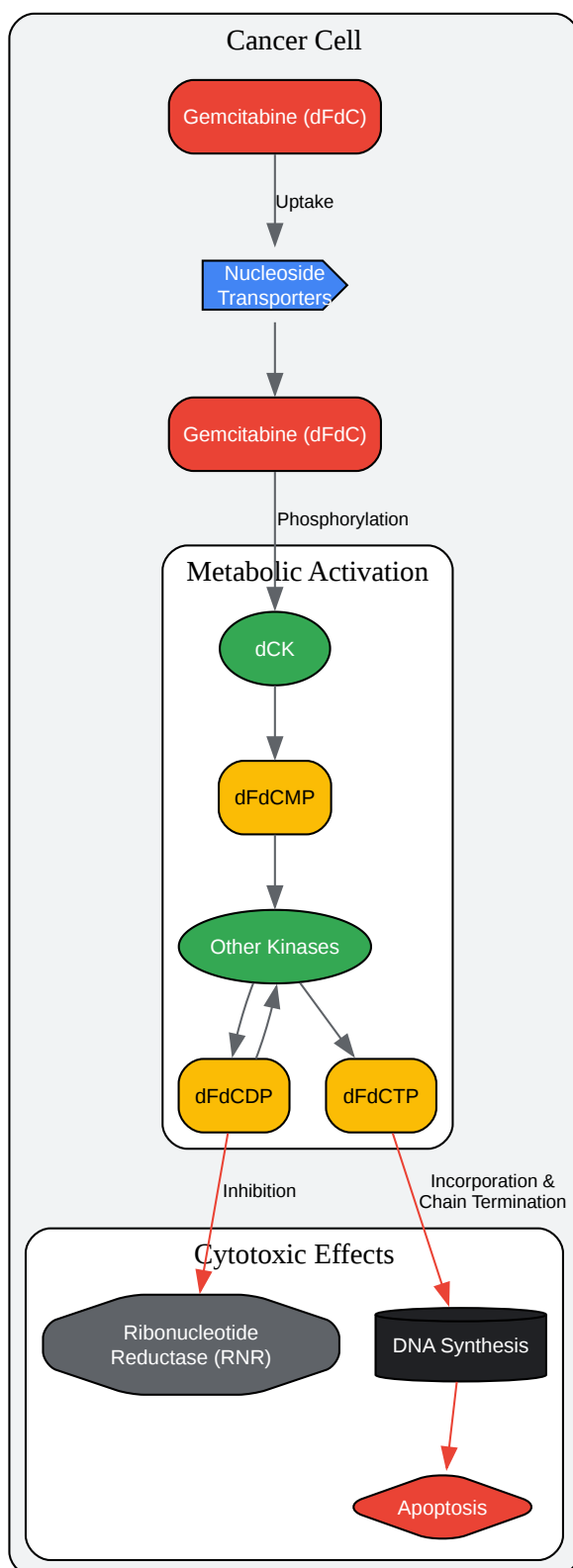
Cytotoxic Effects:

- Inhibition of Ribonucleotide Reductase: **Gemcitabine** diphosphate (dFdCDP) inhibits ribonucleotide reductase, leading to a reduction in the concentration of deoxynucleotides required for DNA synthesis.[14][15][17][18]
- DNA Chain Termination: **Gemcitabine** triphosphate (dFdCTP) is incorporated into the growing DNA strand, which ultimately results in the termination of DNA chain elongation.[14][15][17] This process, known as "masked chain termination," prevents DNA repair enzymes from removing the **gemcitabine** nucleotide, leading to apoptosis.[17]



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Caption: Workflow for the preparation and administration of **gemcitabine**.



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Caption: Cellular mechanism of action of **gemcitabine**.

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